molecular formula C14H16N2O2S2 B3826163 5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 5186-25-4

5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3826163
CAS RN: 5186-25-4
M. Wt: 308.4 g/mol
InChI Key: BKNUGQLMVSONJJ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a compound with a unique chemical structure that has attracted the attention of many researchers in the scientific community. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in medicine. It has been shown to exhibit anti-cancer activity, as well as anti-inflammatory and anti-oxidant properties. This compound has also been investigated for its potential use as an anti-diabetic agent, as it has been shown to improve insulin sensitivity in animal models.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, improve insulin sensitivity, and reduce the growth of cancer cells. It has also been shown to reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are many potential future directions for the investigation of 5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of research could focus on the development of this compound as a potential anti-cancer agent. Another area of research could focus on the investigation of its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, the potential applications of this compound in materials science and agriculture could also be explored.

properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-13-12(9-11-5-4-8-18-11)20-14(19)16(13)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNUGQLMVSONJJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416232
Record name ST50992571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(furan-2-ylmethylidene)-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

CAS RN

5186-25-4
Record name ST50992571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furylmethylene)-3-(1-piperidinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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